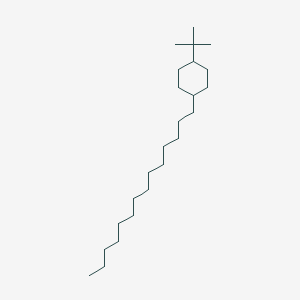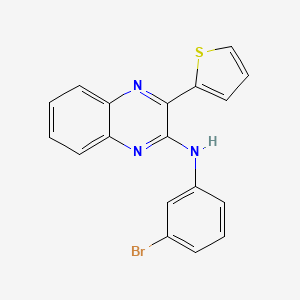
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is an organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one typically involves the cyclization of functionalized alkynes. One common method is the radical cycloaromatization mechanism, where bis(4-methylpent-4-en-2-ynyl)sulfane undergoes cyclization to form the desired compound . This reaction is carried out under specific conditions to ensure the formation of the pyran and thiophene rings.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of metal-catalyzed reactions and heterocyclization techniques are common in industrial settings .
化学反应分析
Types of Reactions
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene and pyran compounds .
科学研究应用
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
作用机制
The mechanism by which 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Pyran: A six-membered ring with one oxygen atom.
Thiophene-pyran derivatives: Compounds with similar fused ring structures but different substituents.
Uniqueness
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a thiophene ring fused to a pyran ring makes it a versatile compound for various applications.
属性
CAS 编号 |
824976-21-8 |
|---|---|
分子式 |
C10H8O2S |
分子量 |
192.24 g/mol |
IUPAC 名称 |
6-methyl-4-thiophen-3-ylpyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-4-9(5-10(11)12-7)8-2-3-13-6-8/h2-6H,1H3 |
InChI 键 |
LSESZDUGJTWIFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)O1)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
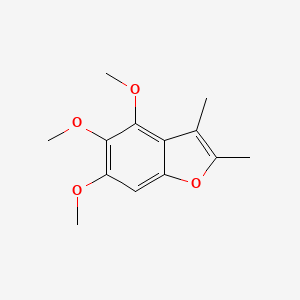

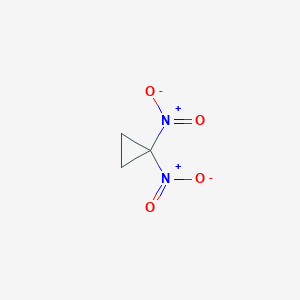
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
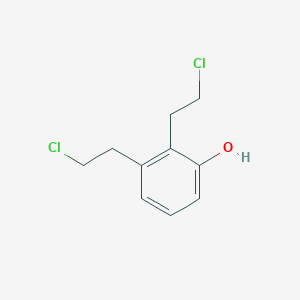

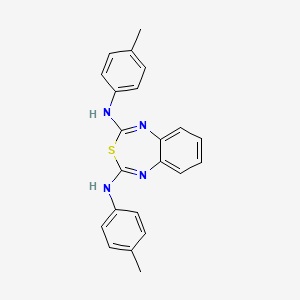
![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
